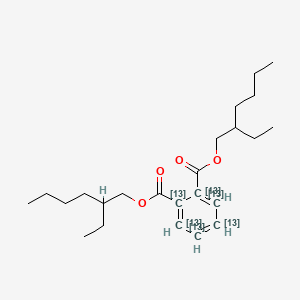

Bis(2-ethylhexyl) Phthalate-13C6

描述

Bis(2-ethylhexyl) Phthalate-13C6 is a stable isotope-labeled compound used in various scientific research applications. . The isotope labeling with carbon-13 (13C) allows for detailed studies in fields such as environmental science, toxicology, and analytical chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-ethylhexyl) Phthalate-13C6 involves the esterification of phthalic anhydride with 2-ethylhexanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion . The labeled compound is prepared by using 13C-labeled phthalic anhydride or 2-ethylhexanol, which introduces the carbon-13 isotope into the final product .

Industrial Production Methods

Industrial production of Bis(2-ethylhexyl) phthalate involves the reaction of phthalic anhydride with excess 2-ethylhexanol in the presence of sulfuric acid or para-toluenesulfonic acid as catalysts . The reaction is carried out in a batch or continuous process, followed by purification steps to obtain the final product.

化学反应分析

Types of Reactions

Bis(2-ethylhexyl) Phthalate-13C6 undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form phthalic acid and 2-ethylhexanol.

Oxidation: It can be oxidized to form phthalic acid derivatives.

Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Hydrolysis: Phthalic acid and 2-ethylhexanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalates depending on the nucleophile used.

科学研究应用

Bis(2-ethylhexyl) Phthalate-13C6 is used in a wide range of scientific research applications, including:

Environmental Science: Studying the environmental fate and transport of phthalates.

Toxicology: Investigating the toxicological effects of phthalates on human health and the environment.

Analytical Chemistry: Serving as an internal standard in mass spectrometry for the quantification of phthalates in various samples.

Biology and Medicine: Researching the biological effects and metabolic pathways of phthalates in living organisms.

作用机制

The mechanism of action of Bis(2-ethylhexyl) Phthalate-13C6 involves several molecular targets and pathways:

PPAR-α Activation: It activates peroxisome proliferator-activated receptor alpha (PPAR-α), which regulates fatty acid metabolism.

Oxidative Stress: It induces the production of reactive oxygen species (ROS), leading to oxidative stress.

Cell Proliferation and Apoptosis: It affects cell proliferation and apoptosis by modulating various signaling pathways such as Notch, Wnt, and TGF-β.

相似化合物的比较

Bis(2-ethylhexyl) Phthalate-13C6 can be compared with other similar compounds such as:

Bis(2-ethylhexyl) Phthalate (DEHP): The non-labeled version of the compound, widely used as a plasticizer.

Di-n-nonyl Phthalate: Another phthalate ester used as a plasticizer.

Phthalic-13C6 Acid: A labeled version of phthalic acid used in similar research applications.

The uniqueness of this compound lies in its isotope labeling, which allows for precise tracking and quantification in various scientific studies.

生物活性

Bis(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that has garnered attention due to its biological activity and potential health implications. The isotope-labeled variant, Bis(2-ethylhexyl) Phthalate-13C6 , is utilized in various studies to trace metabolic pathways and assess the compound's effects in biological systems. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, larvicidal effects, and potential toxicological impacts based on diverse research findings.

Overview

Research indicates that DEHP exhibits significant antimicrobial activity against various pathogens. A study demonstrated that DEHP effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) for these bacteria was found to be 32 mg/ml .

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, DEHP was tested against several bacterial strains. The results showed:

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/ml) |

|---|---|---|

| Escherichia coli | 12.33 ± 0.56 | 32 |

| Staphylococcus aureus | 5.66 ± 1.00 | 32 |

These findings suggest that DEHP could be a viable candidate for developing antibacterial agents .

Efficacy Against Mosquito Larvae

DEHP has also been studied for its larvicidal properties, particularly against Culex quinquefasciatus larvae. The compound demonstrated a high level of toxicity, with an LC50 value of 67.03 ppm after 72 hours of exposure, indicating its potential use in vector control strategies .

Table: Larvicidal Activity Over Time

| Exposure Time (hours) | LC50 (ppm) |

|---|---|

| 24 | 186.11 |

| 48 | 108.66 |

| 72 | 67.03 |

The data indicates that the toxicity of DEHP increases with prolonged exposure, making it an effective agent for controlling mosquito populations .

General Toxicity Profile

While DEHP is recognized for its biological activity, it also poses various health risks. Studies have shown that acute exposure can lead to gastrointestinal distress, while chronic exposure has been linked to increased liver weights and potential carcinogenic effects in animal models .

Reproductive and Developmental Effects

Research has highlighted concerning reproductive and developmental effects in animal studies. For instance, exposure to DEHP has been associated with developmental toxicity in rats and mice, leading to increased incidences of liver tumors . A notable study reported no adverse effects on litter size or weight; however, significant behavioral changes were observed in offspring exposed to DEHP during critical developmental windows .

Table: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Exposure | Gastrointestinal distress |

| Chronic Exposure | Increased liver weights |

| Reproductive Effects | Developmental toxicity in offspring |

| Carcinogenic Potential | Increased liver tumor incidence |

属性

IUPAC Name |

bis(2-ethylhexyl) (1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i11+1,12+1,15+1,16+1,21+1,22+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQHLKABXJIVAM-GAOGTBERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601334545 | |

| Record name | Bis(2-ethylhexyl) (1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675732-80-5 | |

| Record name | Bis(2-ethylhexyl) (1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。